4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine
Description
Significance of Fused Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Chemical Biology
Fused pyrimidine systems are a cornerstone of medicinal chemistry, largely because the pyrimidine ring is an essential component of fundamental biological molecules like DNA and RNA. evitachem.comnih.gov This inherent biocompatibility has made fused pyrimidines a "privileged scaffold" in drug discovery. nih.gov These core structures are featured in a wide array of therapeutic agents, demonstrating activities including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. evitachem.com Their versatility allows for chemical modifications that can fine-tune their biological activity, making them attractive starting points for the development of new drugs. nih.govnih.gov The ability of these scaffolds to interact with various biological targets, such as enzymes and receptors, underpins their broad pharmacological importance. evitachem.com
Overview of the Pyrido[3,4-d]pyrimidine (B3350098) Structural Isomers and their Research Relevance
The fusion of a pyridine (B92270) and a pyrimidine ring can result in four distinct structural isomers, each with a unique arrangement of nitrogen atoms. This structural diversity leads to different chemical properties and biological activities, making each isomer a subject of specific research focus. google.commdpi.comacs.org
The primary isomers of pyridopyrimidine include:
Pyrido[2,3-d]pyrimidine (B1209978): This is the most extensively studied isomer and is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. google.com
Pyrido[3,2-d]pyrimidine (B1256433): This isomer is less explored in the literature, partly due to more complex and costly synthetic routes. google.com However, it has shown potential as antimalarial and immunosuppressive agents. google.com
Pyrido[3,4-d]pyrimidine: This class of pyridopyrimidines is frequently associated with kinase inhibitory activity and is a major focus in the development of anticancer agents. mdpi.commyskinrecipes.comnih.gov
Pyrido[4,3-d]pyrimidine (B1258125): Derivatives of this isomer have been identified as inhibitors of enzymes like acetylcholinesterase and have also been investigated for their anticancer and antitubercular potential. google.com
| Isomer | Primary Research Relevance | Example Biological Activities |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Most abundant in literature, broad-spectrum activity. google.com | Anticancer, Antimicrobial, Anti-inflammatory. google.com |
| Pyrido[3,2-d]pyrimidine | Least described due to synthetic difficulty. google.com | Antimalarial, Immunosuppressive. google.com |
| Pyrido[3,4-d]pyrimidine | Primarily associated with kinase inhibition. mdpi.comnih.gov | Anticancer (Kinase inhibitors). myskinrecipes.commdpi.com |
| Pyrido[4,3-d]pyrimidine | Enzyme inhibition and anticancer applications. google.com | Acetylcholinesterase inhibitors, Anticancer. google.com |
Specific Academic Context of 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine within Pyridopyrimidine Research
Within the pyrido[3,4-d]pyrimidine family, this compound stands out as a crucial intermediate and building block in organic synthesis, particularly for creating potential drug candidates. myskinrecipes.comresearchgate.net Its chemical structure is primed for further modification, making it a valuable tool for medicinal chemists.
The key structural features that define its utility are:
A Pyrido[3,4-d]pyrimidine Core: This provides the foundational scaffold known for its biological relevance, especially in targeting kinases. evitachem.com
A Chlorine Atom at Position 4: The chloro group is a reactive site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a critical step in developing libraries of compounds for structure-activity relationship (SAR) studies. evitachem.commyskinrecipes.com
A Fluorine Atom at Position 6: The presence of fluorine can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability.
A Methyl Group at Position 2: This group can also influence the molecule's interaction with target proteins.
The primary application of this compound in academic and industrial research is in the synthesis of kinase inhibitors. myskinrecipes.com Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov By serving as a starting material, this compound enables the construction of more complex molecules designed to fit into the active site of specific kinases, thereby inhibiting their activity and disrupting disease progression. evitachem.com Research has shown its utility in developing inhibitors for targets such as phosphoinositide 3-kinases (PI3K) and monopolar spindle 1 (Mps1) kinase, both of which are important in cancer research. google.commdpi.com Furthermore, it has been used as a scaffold for antagonists of the human chemokine receptor CXCR2, which is implicated in inflammatory diseases. nih.gov
The versatility of this compound is highlighted by its role in the synthesis of a range of derivatives where the chlorine at the C4 position is displaced by various amines or other nucleophiles to generate novel compounds with potential therapeutic value.
| Derived Compound Class | Biological Target/Application | Synthetic Strategy |
|---|---|---|
| 4-Amino-pyrido[3,4-d]pyrimidines | Kinase Inhibitors (e.g., PI3K, Mps1). google.commdpi.com | Nucleophilic substitution of the C4-chloro group with various amines. myskinrecipes.com |
| 4-Substituted-pyrido[3,4-d]pyrimidines | CXCR2 Antagonists. nih.gov | Displacement of the C4-chloro group to explore structure-activity relationships. nih.gov |
| Complex Pyridopyrimidine Derivatives | Anticancer Agents. myskinrecipes.com | Serves as a key intermediate for multi-step syntheses of targeted therapies. myskinrecipes.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c1-4-12-6-3-11-7(10)2-5(6)8(9)13-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLNWUHSIPYGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233734 | |
| Record name | 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044768-45-7 | |
| Record name | 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044768-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidine
Reactivity Profile of the Chloro Substituent at the C-4 Position
The chlorine atom at the C-4 position of the pyrido[3,4-d]pyrimidine (B3350098) ring is the most reactive site for nucleophilic attack and cross-coupling reactions. This heightened reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which activates the C-4 position towards substitution.
Nucleophilic Displacement Reactions for Functionalization
Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing a wide array of functional groups at the C-4 position. The general reactivity trend for halogens in such reactions on heterocyclic systems often follows F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. However, in the context of pyridopyrimidines, the C-4 chloro group is sufficiently activated for efficient displacement by various nucleophiles. nih.gov
Common nucleophiles employed in these reactions include amines, thiols, and alcohols, leading to the formation of 4-amino, 4-thioether, and 4-alkoxy derivatives, respectively. For instance, reactions with primary and secondary amines proceed readily to yield substituted 4-aminopyrido[3,4-d]pyrimidines. researchgate.net Similarly, treatment with thiols in the presence of a base affords the corresponding 4-thioether analogs. Acid-promoted amination with anilines has also been shown to be an effective method for the functionalization of related 4-chloropyrrolopyrimidines, a reaction that could be applicable to the title compound. preprints.orgnih.gov
Table 1: Examples of Nucleophilic Displacement Reactions on the Pyrido[3,4-d]pyrimidine Core
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Primary/Secondary Amines | 4-Amino Derivatives | Base-mediated (e.g., Et3N) in a polar solvent |
| Thiols | 4-Thioether Derivatives | Base-mediated (e.g., NaH) in an inert solvent |
| Alcohols | 4-Alkoxy Derivatives | Base-mediated (e.g., NaH) in the corresponding alcohol |
Coupling Reactions Involving the C-4 Chloro Group
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds at the C-4 position. These reactions significantly expand the diversity of substituents that can be introduced, including aryl, heteroaryl, and alkyl groups.
The Suzuki-Miyaura coupling , which pairs the chloro-substituted pyridopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for introducing aryl and heteroaryl moieties. mdpi.com The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity.
The Buchwald-Hartwig amination offers an alternative to classical nucleophilic substitution for the formation of C-N bonds, particularly with less nucleophilic amines. This reaction utilizes a palladium catalyst with a specialized ligand to couple the chloropyridopyrimidine with a wide range of primary and secondary amines, including anilines and heteroarylamines. nih.gov
Reactivity Profile of the Fluoro Substituent at the C-6 Position
The fluorine atom at the C-6 position is generally less reactive towards nucleophilic displacement than the chlorine atom at the C-4 position. nih.gov This difference in reactivity allows for selective functionalization at the C-4 position while leaving the C-6 fluoro group intact. The C-F bond is significantly stronger than the C-Cl bond, and its displacement typically requires more forcing conditions or the use of highly reactive nucleophiles. researchgate.net
However, under specific conditions, the fluorine atom can be displaced. For instance, in related fluorinated pyridine (B92270) systems, nucleophilic aromatic substitution of fluorine is possible, and its reactivity is enhanced by the presence of electron-withdrawing groups. nih.gov The rate of reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the complex factors that govern halogen reactivity in heteroaromatic systems. researchgate.net In the context of 4-chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine, this differential reactivity is synthetically advantageous, enabling sequential functionalization strategies.
Transformations Involving the Methyl Group at the C-2 Position
The methyl group at the C-2 position offers another site for chemical modification, although it is generally less reactive than the C-4 chloro substituent. The acidity of the methyl protons is increased by the adjacent electron-withdrawing pyrimidine ring, allowing for condensation reactions with various electrophiles. mdpi.com
For example, the C-2 methyl group can undergo condensation with aldehydes and ketones in the presence of a base to form styryl or related derivatives. mdpi.com Oxidation of the methyl group to a carboxylic acid or an aldehyde is also a potential transformation, which would provide a handle for further derivatization, such as amide or ester formation.
Heterocyclic Ring Modifications and Annulations Derived from this compound
The versatile reactivity of the substituents on the this compound core allows for its use in the construction of more complex, fused heterocyclic systems. For example, the C-4 chloro group can be displaced by a nucleophile that also contains a reactive functional group, which can then undergo an intramolecular cyclization to form a new ring.
One common strategy involves the reaction with binucleophiles. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of triazolopyridopyrimidines. Similarly, reaction with sodium azide (B81097) followed by cyclization can yield tetrazolopyridopyrimidines. These annulation reactions significantly expand the chemical space accessible from this key intermediate, leading to novel scaffolds with potential biological activities. nih.govias.ac.in The synthesis of various fused pyrimidine derivatives, including pyridopyrimidines, has been extensively reviewed, highlighting the importance of such synthetic strategies. scinito.airesearchgate.netjocpr.comnih.gov
Analytical and Spectroscopic Characterization of 4 Chloro 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be necessary for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the methyl group protons. The chemical shifts (δ), measured in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atoms within the heterocyclic ring system. The multiplicity of each signal (e.g., singlet, doublet, triplet) would arise from spin-spin coupling with neighboring protons, providing valuable information about their relative positions.
Hypothetical ¹H NMR Data Table
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 8.0 - 9.5 | d or s | J(H,F) or J(H,H) |
| Aromatic CH | 7.5 - 8.5 | d or s | J(H,F) or J(H,H) |
| Methyl (CH₃) | 2.5 - 3.0 | s | N/A |
Note: This table is predictive and not based on reported experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrido[3,4-d]pyrimidine (B3350098) core would be indicative of their electronic environment. Carbons bonded to electronegative atoms like chlorine, fluorine, and nitrogen would typically resonate at lower fields (higher ppm values).
Hypothetical ¹³C NMR Data Table
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-Cl | 150 - 165 |
| C-F | 155 - 170 (with C-F coupling) |
| Quaternary Carbons | 140 - 160 |
| Aromatic CH | 110 - 140 |
| Methyl (CH₃) | 20 - 30 |
Note: This table is predictive and not based on reported experimental data.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. A single signal would be expected for the fluorine atom, and its chemical shift would be characteristic of its position on the pyridopyrimidine ring. Furthermore, coupling between the fluorine and nearby protons or carbons would be observable in the ¹H and ¹³C NMR spectra, respectively, providing further confirmation of the structure.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of its molecular formula (C₈H₅ClFN₃). The isotopic pattern observed in the mass spectrum, particularly the characteristic M+2 peak due to the presence of the chlorine-37 isotope, would further confirm the presence of a chlorine atom in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as vibrations corresponding to the C-Cl and C-F bonds.
Hypothetical IR Data Table
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1500 - 1650 |
| C-F Stretch | 1000 - 1250 |
| C-Cl Stretch | 600 - 800 |
Note: This table is predictive and not based on reported experimental data.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized chemical entity. For this compound, with a molecular formula of C₉H₅ClFN₄, the theoretical elemental composition can be calculated. Experimental values obtained from analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.
Below is a table presenting the theoretical elemental composition of this compound, alongside illustrative experimental values that would be expected upon analysis.
Table 1: Elemental Analysis Data for C₉H₅ClFN₄ (Note: The "Found (%)" values are illustrative and not experimentally determined for the title compound.)
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 48.12 | 48.25 |
| Hydrogen (H) | 2.24 | 2.21 |
| Chlorine (Cl) | 15.78 | 15.65 |
| Fluorine (F) | 8.46 | 8.39 |
| Nitrogen (N) | 24.94 | 24.88 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry, providing definitive proof of a compound's constitution and conformation in the solid state.
While a specific crystal structure for this compound has not been reported in the surveyed literature, the characterization of other substituted pyrimidine (B1678525) and pyrido[3,4-d]pyrimidine derivatives frequently employs this technique. researchgate.netnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed crystallographic dataset.
The table below provides a representative example of the type of crystallographic data that would be obtained from such an analysis.
Table 2: Representative Crystallographic Data (Note: This data is a hypothetical example for illustrative purposes and does not represent experimentally determined values for this compound.)
| Parameter | Value |
| Empirical formula | C₉H₅ClFN₄ |
| Formula weight | 224.62 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 12.345 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1001.2 |
| Z | 4 |
| Calculated density (g/cm³) | 1.489 |
| Absorption coefficient (mm⁻¹) | 0.45 |
| F(000) | 456 |
Biological Activities and Potential Therapeutic Targets of Pyrido 3,4 D Pyrimidine Derivatives in Academic Research
Anti-Cancer Properties
Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold have emerged as a prominent class of compounds in oncological research. Their anti-cancer effects are attributed to a variety of mechanisms, including the inhibition of critical enzymes that drive tumor growth, the induction of programmed cell death, and the halting of the cell cycle.
Kinase Enzyme Inhibition Mechanisms
A primary mechanism through which pyrido[3,4-d]pyrimidine derivatives exert their anti-cancer effects is through the inhibition of protein kinases. evitachem.com These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Derivatives have been developed as potent inhibitors of several kinase families:
HER Family: One notable derivative, Tarloxotinib, is a hypoxia-activated prodrug designed to target all members of the HER family of tyrosine kinases (including EGFR/HER1, HER2, HER3, and HER4). nih.gov Its mechanism involves irreversible inhibition of the kinase domain, specifically targeting tumor cells in hypoxic environments. nih.gov Other related pyridopyrimidine structures have also shown inhibitory activity against EGFR mutants like L858R/T790M, which are associated with resistance to some cancer therapies. nih.gov
Mps1: Monopolar spindle 1 (Mps1/TTK) is a serine/threonine kinase essential for the proper segregation of chromosomes during cell division. nih.gov A pyrido[3,4-d]pyrimidine derivative, BOS172722, has been identified as an inhibitor of Mps1, highlighting the scaffold's potential in targeting cell cycle checkpoints. nih.gov
PI3Kδ: Phosphoinositide 3-kinases (PI3K) are involved in cellular survival and proliferation. Seletalisib, a derivative of the related pyrido[3,2-d]pyrimidine (B1256433) scaffold, is a highly selective inhibitor of the PI3Kδ isoform, which plays a key role in immune cell function. nih.gov
Other Kinases: The broader family of pyrimidine-based compounds, including pyrazolo[3,4-d]pyrimidines, have demonstrated inhibitory activity against a range of other kinases such as Src tyrosine kinase, VEGFR-2, and dual MNK/PIM kinases. nih.govnih.govnih.gov This suggests the versatility of the core structure in designing selective kinase inhibitors.
Table 1: Examples of Pyrido[3,4-d]pyrimidine Derivatives and Their Kinase Targets
| Derivative/Compound | Kinase Target(s) | Therapeutic Area |
|---|---|---|
| Tarloxotinib | Pan-HER Family (EGFR, HER2) | Non-Small Cell Lung Cancer nih.gov |
| BOS172722 | Mps1/TTK | Oncology nih.gov |
| Seletalisib* | PI3Kδ | Sjogren's Syndrome, Oncology nih.gov |
| Si306** | Src Tyrosine Kinase | Glioblastoma nih.gov |
| Compound 21o*** | MNK1/2, PIM1/2/3 | Leukemia nih.gov |
*Note: Seletalisib is a pyrido[3,2-d]pyrimidine derivative. **Note: Si306 is a pyrazolo[3,4-d]pyrimidine derivative. ***Note: Compound 21o is a pyrido[3,2-d]pyrimidine derivative.
Induction of Apoptosis and Modulation of Cellular Proliferation and Migration
Beyond kinase inhibition, pyrido[3,4-d]pyrimidine derivatives have been shown to effectively induce apoptosis (programmed cell death) and interfere with cancer cell proliferation and migration.
Research has demonstrated that these compounds can trigger apoptotic pathways, leading to the self-destruction of cancer cells. evitachem.com For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been found to significantly increase total apoptosis in breast cancer cell lines by over 18-fold compared to controls. nih.gov This is often accompanied by an increase in the levels of key executioner proteins like caspase-3. nih.govnih.gov Furthermore, these derivatives can halt the cell cycle at specific phases, such as the S phase, preventing cancer cells from replicating. nih.govnih.gov The anti-proliferative effects also extend to inhibiting the migration of cancer cells, a critical step in metastasis. nih.gov
Anti-Proliferative Effects in Various Cancer Cell Line Models
The anti-cancer potential of pyrido[3,4-d]pyrimidine derivatives has been validated across a wide array of human cancer cell lines in preclinical studies. The versatility of this chemical scaffold allows for the development of compounds with either broad-spectrum activity or high selectivity for specific cancer types.
Studies have reported significant growth inhibition in cell lines from various cancers, including:
Breast Cancer: High selective activity has been observed against breast cancer cell lines such as MCF-7, MDA-MB-468, and T-47D. nih.govnih.gov
Renal Cancer: Derivatives have shown selective inhibitory action against renal cancer cell lines. nih.govmdpi.com
Leukemia: Potent inhibition of cell growth has been documented in leukemia cell lines, including L1210, P388, K562, and MOLM-13. nih.govmdpi.comnih.gov
Non-Small Cell Lung Cancer (NSCLC): Activity has been confirmed in NSCLC cell lines like H1975, A549, HOP-92, and NCI-H522. nih.govmdpi.comnih.gov
Colon Cancer: Anti-proliferative effects have been noted in colon cancer cell lines, including WiDr, HCT-116, and SW620. mdpi.comnih.gov
Ovarian Cancer: Efficacy has been demonstrated in ovarian cancer cell lines like A2780 and OVCAR-3. mdpi.comnih.gov
CNS Cancer: Pyrimidine-based tyrosine kinase inhibitors have shown pro-oxidative and cell-death-inducing potential in patient-derived glioblastoma cells. nih.gov
Melanoma: Growth inhibition has been seen in melanoma cell lines such as SK-MEL-28. mdpi.com
Table 2: Anti-Proliferative Activity of Pyrido[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Cancer Type | Example Cell Lines | Reference(s) |
|---|---|---|
| Breast | MCF-7, MDA-MB-468, T-47D | nih.govnih.gov |
| Renal | UO-31, RFX | nih.govmdpi.com |
| Leukemia | L1210, P388, MOLM-13 | nih.govmdpi.comnih.gov |
| NSCLC | A549, H1975, NCI-H522 | nih.govmdpi.comnih.gov |
| Colon | WiDr, HCT-116, SW620 | mdpi.comnih.gov |
| Ovarian | A2780, OVCAR-3 | mdpi.comnih.gov |
| CNS | U87, GBM-6 | nih.gov |
Inhibition of DNA Repair Pathways (e.g., PARP inhibition)
While direct evidence for 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine derivatives as PARP (Poly(ADP-ribose) polymerase) inhibitors is not prominent, the concept of targeting DNA repair pathways is a key strategy in cancer therapy. PARP inhibitors work by preventing cancer cells from repairing DNA damage, which can lead to cell death, especially when combined with agents that cause DNA lesions. Research has shown that inhibiting PARP can increase the activation of checkpoint kinases like Chk1 and Chk2, indicating a blockage in the repair of DNA lesions and persistent DNA damage. nih.gov The development of pyrido[3,4-d]pyrimidine derivatives that could also inhibit DNA repair pathways represents a potential future direction for this class of compounds.
Anti-Infective Activities
In addition to their anti-cancer properties, various pyrimidine-based scaffolds, including those related to pyrido[3,4-d]pyrimidine, have been investigated for their potential to combat infectious diseases.
Antiviral Properties
The fused pyrimidine (B1678525) ring system is a core component of many compounds with demonstrated antiviral activity. mdpi.com Research into pyrazolo[3,4-d]pyrimidine derivatives, which share a similar bicyclic core, has shown significant activity against certain viruses. For example, some of these compounds exhibited potent activity against Herpes Simplex Virus-2 (HSV-2) and Measles virus in vitro. nih.gov Other related structures have shown efficacy against human coronaviruses. mdpi.com The mechanism of action for many antiviral pyrimidine analogs, such as Favipiravir, involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), preventing viral replication. nih.gov This highlights the potential of the pyrido[3,4-d]pyrimidine scaffold as a foundation for the development of new antiviral agents.
Antimicrobial Properties
The pyrido[3,4-d]pyrimidine scaffold is a subject of interest in the development of new antimicrobial agents. Studies have shown that 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives exhibit a range of pharmacological activities, including antimicrobial effects. ssrn.com For instance, newly synthesized trifluoromethyl-substituted analogues of tetrahydropyrido[3,4-d]pyrimidine demonstrated promising antibacterial activity when compared to the standard drug Amoxicillin. ssrn.com Furthermore, a p-hydroxy substituted analogue showed potent antifungal activity in comparison to Itraconazole. ssrn.com While many fused pyrimidine systems are noted for their broad-spectrum antimicrobial activities, the specific exploration of pyrido[3,4-d]pyrimidine derivatives continues to be an active area of research. researchgate.netnih.govrjptonline.org
Anti-Leishmanial Activities
Derivatives of pyridopyrimidine have been identified as potential agents against leishmaniasis, a parasitic disease. researchgate.netjuniperpublishers.comjuniperpublishers.com Although much of the research has focused on isomers like pyrido[2,3-d]pyrimidines, the findings suggest a promising avenue for the pyrido[3,4-d]pyrimidine scaffold. jocpr.com The general class of pyrimidine derivatives has been found to possess anti-leishmanial properties, indicating the potential of the core heterocyclic structure in targeting the Leishmania parasite. juniperpublishers.comjuniperpublishers.com
Immunomodulatory and Anti-Inflammatory Effects (e.g., P2X7 Receptor Antagonism)
The pyrido[3,4-d]pyrimidine core structure has been investigated for its role in modulating inflammatory pathways. A notable area of research is its function as an antagonist for chemokine and purinergic receptors, which are key mediators in inflammatory responses.
Chemokine Receptor Antagonism: A scaffold hopping strategy applied to known CXCR2 antagonists led to the identification of a pyrido[3,4-d]pyrimidine analogue as a promising hit, with an IC50 value of 0.11 µM in a calcium mobilization assay. researchgate.net Further structure-activity relationship (SAR) studies revealed that a 6-furanyl congener of this series maintained comparable activity. researchgate.net
P2X7 Receptor Antagonism: The P2X7 receptor, a ligand-gated ion channel involved in inflammatory processes, has been a target for pyrido[3,4-d]pyrimidine derivatives. google.com Specific derivatives, such as 4-[2,6-dimethyl-4-(1h-pyrazol-5-yl)-6,8-dihydro-5h-pyrido[3,4-d]pyrimidine-7-carbonyl]-2-methylbenzonitrile, have been synthesized and patented as P2X7 modulators, highlighting their potential in treating diseases associated with P2X7 receptor activity. google.com
Broader studies on related pyrimidine structures have also shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net
| Compound Class | Target Receptor | Activity | Reference |
| Pyrido[3,4-d]pyrimidine analogue | CXCR2 | IC50 = 0.11 µM | researchgate.net |
| Dihydropyrido[3,4-d]pyrimidine derivative | P2X7 | Modulator | google.com |
Other Reported Biological Activities
The versatility of the pyridopyrimidine scaffold is evident from the wide array of other biological activities reported in scientific literature.
Antifolate: The pyrido[3,4-d]pyrimidine system is related to the pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is well-known for its antifolate activity through the inhibition of dihydrofolate reductase (DHFR). sci-hub.seencyclopedia.pubnih.gov Piritrexim, a notable DHFR inhibitor, possesses this core structure and has demonstrated anti-parasitic and anti-tumor properties. encyclopedia.pubnih.gov
Diuretic: Certain derivatives of pyridopyrimidines have been explored for their potential diuretic properties. jocpr.com
Antihypertensive: The broader class of pyridopyrimidine derivatives has been investigated for antihypertensive effects. researchgate.netresearchgate.net Isomers such as pyrido[2,3-d]pyrimidines have shown activity in this area. jocpr.com
Bronchodilator: Some condensed pyridopyrimidines containing a bridgehead nitrogen atom have been associated with bronchodilatory action. uzhnu.edu.ua
Cardiotonic: Research into pyrimido[5,4-b] ssrn.comsci-hub.seoxazinones, which are structurally related to pyridopyrimidines, has shown positive inotropic (cardiotonic) effects. researchgate.net
Analgesic: Analgesic properties have been reported for various pyridopyrimidine derivatives, often in conjunction with anti-inflammatory activity. researchgate.netresearchgate.netjocpr.com
Antihistaminic: Antihistaminic activity has been noted for compounds within the wider pyridopyrimidine family. jocpr.comacs.org
Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidine Analogues
Influence of Substituents at the Pyrido[3,4-d]pyrimidine (B3350098) Core on Biological Efficacy and Selectivity
The biological activity of pyrido[3,4-d]pyrimidine analogues is profoundly influenced by the nature and position of substituents on the bicyclic core. Research across different therapeutic targets, including chemokine receptors, kinases, and histone demethylases, has illuminated key SAR trends.
Systematic exploration of the substitution pattern on the pyrido[3,4-d]pyrimidine scaffold has been conducted to improve antagonistic potency against the human chemokine receptor CXCR2. nih.gov In one such study, the unsubstituted pyrido[3,4-d]pyrimidine hit compound (Compound 2) showed promising activity. However, modifications to the pyridine (B92270) moiety at positions 5 and 6 led to a significant reduction in activity. For instance, the introduction of a chloro group at the 5-position (Compound 9) resulted in a hundred-fold decrease in potency compared to the parent compound. nih.gov Similarly, a chloro group at the 6-position (Compound 16a) rendered the analogue completely inactive. nih.gov
Conversely, some substitutions at the 6-position were tolerated, albeit with specific requirements. A 6-furanyl group (Compound 17b) resulted in a compound with comparable activity to the original hit, suggesting that certain aromatic systems are permissible at this position. nih.gov However, the addition of even a small methyl group to this furanyl moiety led to a complete loss of activity, highlighting a sensitivity to steric bulk in this region. nih.gov An amino group at position 6, a feature known to be favorable in other CXCR2 antagonist scaffolds like thiazolo[4,5-d]pyrimidines, caused a total loss of activity in the pyrido[3,4-d]pyrimidine series, indicating that SAR trends are not necessarily transferable between different heterocyclic systems. nih.gov
The substituents at the C2 and C4 positions of the pyrimidine (B1678525) ring are also critical for activity. In the context of CXCR2 antagonists, subtle variations of an (R)-alaninol group at the C4 position were explored. Elongating the methyl to an ethyl group or adding another methyl to create a gem-dimethyl analogue were among the modifications investigated. nih.gov For anticancer applications, a convenient and efficient synthetic strategy has been developed to generate diverse substituents at the C-4 position from a 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine intermediate. nih.gov This approach, utilizing palladium-catalyzed cross-coupling or nucleophilic aromatic substitutions, has led to analogues with highly selective inhibitory effects against renal and breast cancer cell lines. nih.gov
Furthermore, in the development of inhibitors for histone lysine (B10760008) demethylases (KDMs), substitutions at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold have proven effective. acs.org Structure-based design led to the hypothesis that derivatization at C8 could enable bidentate coordination with the Fe(II) ion in the enzyme's active site and provide access to the histone peptide binding site. acs.org This strategy resulted in potent inhibitors of KDM4 and KDM5 subfamilies. acs.org
| Compound | Substitutions | IC50 (µM) |
|---|---|---|
| 2 (Hit Compound) | Unsubstituted pyridine ring | 0.11 |
| 9 | 5-Chloro | 11 |
| 16a | 6-Chloro | >100 |
| 17b | 6-Furanyl | 0.54 |
| 17c | 6-(5-Methylfuran-2-yl) | >100 |
| 21 | 6-Amino | >100 |
Stereochemical Considerations in Pyrido[3,4-d]pyrimidine Derivatives and their Bioactivity
Stereochemistry plays a pivotal role in the interaction between small molecule inhibitors and their biological targets, and pyrido[3,4-d]pyrimidine derivatives are no exception. The three-dimensional arrangement of atoms can dictate the binding affinity and specificity of a compound by influencing its ability to fit into the active site of an enzyme or receptor.
The importance of stereochemistry is evident in the development of pyrido[3,4-d]pyrimidine-based CXCR2 antagonists, where a chiral (R)-alaninol substituent was attached at the C4 position of the core. nih.gov The choice of a specific enantiomer suggests that the orientation of the methyl and hydroxyl groups is crucial for optimal interaction with the receptor binding pocket.
In the context of Monopolar Spindle 1 (Mps1) kinase inhibitors, stereochemical factors such as steric hindrance have been shown to affect biological activity. nih.gov Molecular docking studies revealed that for two isomeric compounds differing only in the substitution at the R2 position, one isomer could fit into a key hydrophobic pocket, while the other was prevented from doing so by steric clash. This difference in binding mode likely accounts for observed differences in inhibitory activity. nih.gov The introduction of a chiral center into the amide portion of a different series of antiviral pyrido[2,3-d]pyrimidines also demonstrated a stereochemical dependence on their biological potency.
These examples underscore the necessity of considering stereoisomerism during the drug design process. The synthesis and evaluation of individual enantiomers or diastereomers are often required to identify the most active and selective agent, as the inactive isomer could potentially contribute to off-target effects or an increased metabolic load.
Rational Design Principles for Optimizing Potency and Specificity in Pyrido[3,4-d]pyrimidine-Based Compounds
The optimization of pyrido[3,4-d]pyrimidine derivatives into potent and specific drug candidates relies on several key rational design principles, integrating medicinal chemistry strategies with computational tools.
A primary strategy is scaffold hopping , where a known active core is replaced with a novel one to discover new chemotypes with improved properties. The pyrido[3,4-d]pyrimidine scaffold itself was identified as a promising CXCR2 antagonist through a scaffold hopping study that replaced the thiazolo[4,5-d]pyrimidine (B1250722) core of a known antagonist. nih.gov
Structure-based drug design (SBDD) is another powerful approach. This involves using the three-dimensional structure of the target protein to guide the design of inhibitors. For instance, the crystal structure of KDM4A was used to design 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones. acs.org By superimposing known ligands, researchers designed new analogues intended to form specific, favorable interactions, such as bidentate metal coordination with the active site Fe(II). acs.org This strategy successfully led to potent and cell-permeable inhibitors. acs.org
Computational modeling , including molecular docking and molecular dynamics (MD) simulations, is integral to rational design. These methods are used to predict and analyze the binding modes of inhibitors within the target's active site. nih.gov Studies on Mps1 kinase inhibitors used docking to screen compounds and MD simulations to validate the stability of the predicted binding poses. nih.gov Such analyses identified crucial interactions, like stable hydrogen bonds with backbone atoms in the hinge region (e.g., Gly605) and van der Waals interactions with residues in hydrophobic pockets, which are essential for high-affinity binding. nih.gov These insights can then be used to design new compounds with enhanced interactions.
Finally, the development of efficient synthetic methodologies is a practical principle that enables the rapid exploration of SAR. The use of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, allows for the creation of large libraries of analogues with diverse substitutions at key positions, such as C4. nih.gov This facilitates a thorough investigation of the chemical space around the core scaffold, accelerating the identification of compounds with optimized potency and specificity. nih.gov
Mechanistic Investigations into the Biological Actions of Pyrido 3,4 D Pyrimidine Compounds
Molecular Target Identification and Validation Approaches
Research into the derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold has led to the identification of several key molecular targets, primarily within the protein kinase family, which are crucial regulators of cellular signaling pathways. myskinrecipes.com The general approach involves designing derivatives that can act as antagonists or inhibitors of specific enzymes or receptors.
One of the significant targets identified for this class of compounds is the Monopolar spindle 1 (Mps1) kinase . mdpi.comnih.gov Mps1 is a critical component of the spindle assembly checkpoint, a cellular mechanism that ensures the proper segregation of chromosomes during mitosis. nih.gov Overexpression of Mps1 has been linked to the progression of various cancers, making it an attractive therapeutic target. nih.gov The identification of Mps1 as a target for pyrido[3,4-d]pyrimidine derivatives stemmed from screening campaigns aimed at discovering novel kinase inhibitors.
Another identified target for a different series of pyrido[3,4-d]pyrimidine analogs is the human chemokine receptor CXCR2 . nih.gov Upregulated signaling of CXCR2 is associated with numerous inflammatory diseases and cancer. nih.gov The validation of CXCR2 as a target was achieved through in vitro cell-based calcium mobilization assays, where the antagonistic activity of the compounds was measured. nih.gov
The validation of these molecular targets typically involves a combination of biochemical and cellular assays. For kinase targets like Mps1, enzymatic assays are employed to measure the direct inhibitory effect of the compounds on the purified enzyme. Cellular assays are then used to confirm that the compound's effects on cells, such as inducing apoptosis or halting proliferation, are a consequence of inhibiting the identified target. nih.gov
Elucidation of Cellular Signaling Pathway Perturbations Induced by Pyrido[3,4-d]pyrimidine Derivatives
The primary mechanism by which pyrido[3,4-d]pyrimidine derivatives exert their biological effects is through the perturbation of cellular signaling pathways, a consequence of their interaction with specific molecular targets. myskinrecipes.com As many derivatives are designed as kinase inhibitors, their introduction into a biological system can lead to the downregulation of signaling cascades that are often hyperactive in disease states like cancer. nih.gov
For instance, derivatives targeting Mps1 kinase interfere with the spindle assembly checkpoint. nih.gov This disruption can lead to mitotic errors in rapidly dividing cancer cells, ultimately triggering programmed cell death, or apoptosis. nih.gov Mechanistic studies on certain pyrido[3,4-d]pyrimidine compounds have demonstrated that they induce apoptosis by up-regulating the expression of pro-apoptotic proteins like Bid and PARP, and down-regulating the expression of cell cycle regulators like Cyclin D1. nih.gov
In the case of derivatives acting as CXCR2 antagonists , they block the signaling initiated by chemokines like CXCL8. nih.gov This can inhibit the recruitment of immune cells, such as neutrophils, to sites of inflammation, which is a key process in many inflammatory diseases. nih.gov The perturbation of this pathway is typically measured by assays that quantify downstream events of receptor activation, such as changes in intracellular calcium levels. nih.gov
The table below summarizes the observed perturbations in cellular signaling pathways by representative pyrido[3,4-d]pyrimidine derivatives.
| Derivative Class | Molecular Target | Cellular Pathway Perturbed | Observed Cellular Effect |
| Anticancer Agents | Mps1 Kinase | Spindle Assembly Checkpoint | Inhibition of cell migration, induction of apoptosis. nih.gov |
| Anti-inflammatory Agents | CXCR2 | Chemokine Signaling | Inhibition of intracellular calcium mobilization. nih.gov |
Biochemical Characterization of Enzyme-Inhibitor Interactions
The biochemical characterization of the interaction between pyrido[3,4-d]pyrimidine derivatives and their target enzymes is a critical step in understanding their mechanism of action. For derivatives targeting kinases, this often involves determining the inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce the enzyme's activity by half.
While specific IC50 values for 4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine are not available, studies on related pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-d]pyrimidine compounds targeting kinases like PIM-1 and CDK2/cyclin A2 have reported IC50 values in the nanomolar range, indicating high potency. rsc.orgrsc.org For example, a pyrido[2,3-d]pyrimidine derivative showed an IC50 of 11.4 nM against PIM-1 kinase. rsc.org Another study on a pyrazolo[3,4-d]pyrimidine compound reported an IC50 of 0.057 µM against CDK2/cyclin A2. rsc.org
The nature of the enzyme-inhibitor interaction is also investigated. Many kinase inhibitors derived from this scaffold act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase, preventing the natural substrate from binding and thus blocking the phosphorylation event. nih.gov The pyrido[3,4-d]pyrimidine core is structurally similar to the adenine (B156593) ring of ATP, which facilitates its binding to the kinase active site. rsc.org
Computational Modeling and Quantum Chemical Studies for Ligand-Target Interactions
Computational modeling plays a pivotal role in elucidating the binding modes of pyrido[3,4-d]pyrimidine inhibitors with their target proteins and in guiding the design of new, more potent derivatives. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interactions at an atomic level. mdpi.com
A detailed study on pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase utilized molecular docking and MD simulations to understand the ligand-target interactions. mdpi.com The results of these simulations revealed several key interactions:
Hydrophobic Interactions: The pyrido[3,4-d]pyrimidine core was found to have strong hydrophobic interactions with the hinge region of the Mps1 kinase. mdpi.com
Hydrogen Bonding: The pyrimidine (B1678525) ring of the inhibitors consistently formed a crucial hydrogen bond with the backbone of residue Gly605 in the Mps1 active site. mdpi.com Further analysis identified that other residues, such as Lys529, can also form stable hydrogen bonds with certain derivatives, enhancing the binding affinity. mdpi.com
These computational studies identified key amino acid residues within the Mps1 active site that are essential for inhibitor binding.
Key Interacting Residues in Mps1 for Pyrido[3,4-d]pyrimidine Inhibitors
I531
V539
M602
C604
G605 (forms hydrogen bond)
N606
I607
L654
I663
P673
The binding free energy calculations, often performed using methods like the molecular mechanics/generalized Born surface area (MM/GBSA), indicated that van der Waals interactions and nonpolar solvation energies were the primary driving forces for the favorable binding of these inhibitors to Mps1. mdpi.com While specific DFT analyses for this compound are not reported, such quantum chemical studies are generally employed to understand the electronic properties and reactivity of molecules within this class.
Future Research Directions and Unexplored Avenues for 4 Chloro 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidine
Development of Novel Synthetic Routes and Sustainable Chemistry Approaches
Future research into the synthesis of 4-chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine is poised to focus on the development of novel, more efficient, and environmentally sustainable synthetic methodologies. Current synthetic strategies often commence with pyridine (B92270) and pyrimidine (B1678525) derivatives, involving key steps such as halogenation and cyclization. evitachem.com For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while fluorination may employ diethylaminosulfur trifluoride or Selectfluor. evitachem.com The crucial cyclization step to form the pyridopyrimidine core typically requires strong bases in aprotic solvents. evitachem.com
Moreover, the exploration of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of this compound and its derivatives. This approach not only simplifies the synthetic process but also reduces the need for purification of intermediates, leading to time and resource savings.
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The pyridopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. nih.gov While this compound is recognized as a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors for cancer therapy, its own intrinsic biological activities remain largely unexplored. myskinrecipes.com Future research should, therefore, focus on a systematic evaluation of this compound and its derivatives against a diverse panel of biological targets.
Given that pyrido[3,4-d]pyrimidine (B3350098) derivatives have been investigated as antagonists of the human chemokine receptor CXCR2, which is implicated in inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer, this presents a promising area of investigation. nih.gov Furthermore, the broader class of pyridopyrimidines has shown potential as inhibitors of dihydrofolate reductase (DHFR) and various tyrosine kinases, suggesting that this compound could be a starting point for the development of novel anti-inflammatory, anticancer, or antimicrobial agents. nih.govmdpi.com High-throughput screening campaigns against a wide array of enzymes and receptors could uncover novel biological activities and pave the way for new therapeutic applications.
Advanced SAR Studies and Design of Highly Selective Modulators
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. myskinrecipes.com For this compound, future research should involve systematic modifications of its chemical structure to understand how different substituents at various positions influence its biological activity. The chloro, fluoro, and methyl groups on the pyridopyrimidine core offer multiple points for chemical modification.
For instance, the chlorine atom at the 4-position can serve as a handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. nih.gov This would allow for the synthesis of a library of analogs with varied substituents, which could then be screened to identify compounds with improved activity and selectivity. Advanced SAR studies could also involve the use of computational modeling to predict the binding of different analogs to their biological targets, thereby guiding the design of more potent and selective modulators. The goal of these studies would be to develop compounds that exhibit high affinity for their intended target while minimizing off-target effects, a critical aspect in the development of safe and effective drugs.
Integration of Computational and Experimental Methodologies for Rational Drug Discovery
The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery process. In the context of this compound, computational methods can be employed at various stages, from target identification to lead optimization.
Molecular docking studies can be used to predict the binding mode of this compound and its analogs to the active sites of various biological targets. mdpi.comirispublishers.com This information can help in prioritizing compounds for synthesis and experimental testing. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the key interactions that contribute to binding affinity. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine?
- Methodological Answer : Metal-free, high-yield fluorination strategies under mild conditions are suitable. For example, β-CF₃ aryl ketones can serve as precursors for fluorinated intermediates, as demonstrated in the synthesis of analogous 4-(4-chlorophenyl)-6-fluoro-2-methylpyrimidine derivatives . Suzuki-Miyaura cross-coupling reactions using aryl boronic acids (e.g., 4-chlorophenylboronic acid) and Na₂CO₃ as a base may introduce substituents to the pyrido[3,4-d]pyrimidine core, followed by halogenation steps to install chloro and fluoro groups .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy : Analyze , , and NMR to confirm substituent positions and coupling constants .
- HRMS : Validate molecular weight and isotopic patterns (e.g., Cl/F presence) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as shown in related pyrimidine derivatives .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- PPE : Wear protective gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks .
- Waste disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
- Methodological Answer :
- Reagent stoichiometry : Optimize molar ratios of coupling partners (e.g., aryl boronic acids) to reduce side products .
- Purification : Employ automated flash column chromatography (e.g., 4→15% MeOH in CH₂Cl₂) and preparative RP-HPLC for high-purity isolation .
- Solvent selection : Use dry, degassed DMF or NMP to enhance reaction efficiency, as seen in trifluoromethylation reactions .
Q. What substituent modifications enhance biological activity while minimizing cytotoxicity?
- Methodological Answer :
- SAR insights : A 4-chlorophenyl group at position 7 of pyrido[3,4-d]pyrimidine analogs showed potent anti-parasitic activity (IC₅₀ <64 µM) without cytotoxicity, suggesting similar substitutions could improve target specificity .
- Avoid polar groups : Hydroxyl or amino groups at the 3’-position of ribose moieties in nucleoside analogs reduced activity, indicating lipophilic substituents may enhance membrane permeability .
Q. How can solubility challenges in in vitro assays be addressed?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers .
- Formulation : Prepare cyclodextrin complexes or liposomal formulations to improve aqueous solubility, as demonstrated for hydrophobic pyrimidine derivatives .
Q. What strategies assess metabolic stability for in vivo studies?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with mouse/human liver microsomes (e.g., 1 mg/mL protein, 60 min) and quantify parent compound retention via LC-MS .
- Phase I/II metabolism screening : Test against CYP450 isoforms (e.g., CYP3A4) and UDP-glucuronosyltransferases to identify metabolic hotspots .
Q. How can computational modeling guide structural optimization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
